molecular formula C3H9BO3 B6335244 Cyclopropylboronic acid monohydrate CAS No. 1640968-57-5

Cyclopropylboronic acid monohydrate

Cat. No.: B6335244
CAS No.: 1640968-57-5
M. Wt: 103.92 g/mol
InChI Key: AEYKNXRPKMPNET-UHFFFAOYSA-N
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Description

Cyclopropylboronic acid monohydrate is an organic compound with the chemical formula C3H7BO2·H2O. It is characterized by the presence of a cyclopropyl group attached to a boronic acid moiety. This compound is a white to light yellow solid at room temperature and is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropylboronic acid monohydrate can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The compound is often stored and handled in a dry, inert atmosphere to maintain its stability .

Chemical Reactions Analysis

Cyclopropylboronic acid monohydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclopropylboronic acid derivatives.

    Reduction: Reduction reactions can yield cyclopropyl alcohols.

    Substitution: It participates in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cyclopropylboronic acid monohydrate involves its ability to participate in cross-coupling reactions, where it acts as a boronic acid component. The cyclopropyl group can be introduced into various molecules, enhancing their chemical and biological properties. The compound interacts with palladium or copper catalysts to facilitate the formation of carbon-carbon bonds .

Properties

IUPAC Name

cyclopropylboronic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2.H2O/c5-4(6)3-1-2-3;/h3,5-6H,1-2H2;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEYKNXRPKMPNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1)(O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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